4-(1-Pyrrolidinylsulfonyl)-phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-3-5-10(6-4-9)15(13,14)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYZISDEPUMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Pyrrolidinylsulfonyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.
¹H NMR Spectroscopic Analysis and Proton Chemical Shifts
In the ¹H NMR spectrum of 4-(1-Pyrrolidinylsulfonyl)-phenol, distinct signals would be expected for the protons of the phenolic ring, the pyrrolidine (B122466) ring, and the hydroxyl group.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the hydroxyl group (H-2, H-6) would likely resonate at a different chemical shift than the protons ortho to the sulfonamide group (H-3, H-5) due to the differing electronic effects of these substituents. Generally, aromatic protons resonate in the range of 6.5-8.0 ppm. The hydroxyl proton (-OH) would present as a singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature, typically appearing between 4-7 ppm for phenols. nih.gov
The protons of the pyrrolidine ring would exhibit more complex signals. Due to the restricted rotation around the S-N bond and the puckered nature of the five-membered ring, the methylene (B1212753) protons may become diastereotopic. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected to resonate downfield compared to the protons on the β-carbons, likely in the range of 3.0-3.5 ppm and 1.8-2.2 ppm, respectively. These would likely appear as multiplets.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | 4.0 - 7.0 | Singlet |
| Aromatic (H-2, H-6) | 6.8 - 7.2 | Doublet |
| Aromatic (H-3, H-5) | 7.6 - 8.0 | Doublet |
| Pyrrolidine (α-CH₂) | 3.0 - 3.5 | Multiplet |
| Pyrrolidine (β-CH₂) | 1.8 - 2.2 | Multiplet |
¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
For this compound, one would expect to observe six signals for the aromatic carbons and two signals for the pyrrolidine carbons. The carbon attached to the hydroxyl group (C-1) would be significantly deshielded, appearing around 155-160 ppm. nih.gov The carbon attached to the sulfonamide group (C-4) would also be downfield, typically in the 130-140 ppm range. The other aromatic carbons would resonate in the typical aromatic region of 115-130 ppm.
The pyrrolidine carbons would appear in the aliphatic region. The α-carbons, being attached to the electronegative nitrogen, would be deshielded relative to the β-carbons, with expected chemical shifts around 45-50 ppm and 25-30 ppm, respectively.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C-OH) | 155 - 160 |
| Aromatic (C-SO₂) | 130 - 140 |
| Aromatic (CH) | 115 - 130 |
| Pyrrolidine (α-CH₂) | 45 - 50 |
| Pyrrolidine (β-CH₂) | 25 - 30 |
Two-Dimensional NMR Techniques for Structural Connectivity
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the aromatic spin system and within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link the proton assignments to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the different functional groups, for instance, showing a correlation from the aromatic protons to the quaternary carbons (C-1 and C-4) and from the pyrrolidine α-protons to the sulfonyl-bearing aromatic carbon (C-4).
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Vibrational Band Assignment and Functional Group Identification of Phenols and Sulfonamides
The IR and Raman spectra of this compound would be expected to show characteristic bands for the phenol (B47542) and sulfonamide groups.
Phenol Group: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. The C-O stretching vibration of the phenol would typically appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region.
Sulfonamide Group: The sulfonamide group has very characteristic stretching vibrations. The asymmetric and symmetric stretching modes of the S=O bonds (SO₂ group) are expected to produce strong IR absorptions around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 900-950 cm⁻¹ range.
Table 3: Expected Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol | O-H stretch | 3200 - 3600 (broad) |
| Aromatic | C-H stretch | > 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Phenol | C-O stretch | 1200 - 1260 |
| Sulfonamide | S=O asymmetric stretch | 1300 - 1350 |
| Sulfonamide | S=O symmetric stretch | 1140 - 1160 |
| Sulfonamide | S-N stretch | 900 - 950 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For an aromatic compound like this compound, the spectrum is expected to be dominated by electronic transitions within the benzene ring.
Electronic Transitions and Chromophore Analysis
The primary chromophore in this compound is the phenol group. The benzene ring itself gives rise to characteristic π→π* transitions. These typically occur as two distinct bands: the E-band (or second primary band) at shorter wavelengths (around 200-220 nm) and the B-band (or primary band) at longer wavelengths (around 250-280 nm), which often shows fine vibrational structure in non-polar solvents.
The presence of substituents on the benzene ring significantly influences the absorption spectrum:
Hydroxyl (-OH) Group: As an auxochrome, the -OH group's lone pair of electrons can delocalize into the aromatic ring, increasing the energy of the π orbitals and decreasing the energy of the π* orbitals. This leads to a bathochromic (red) shift of the B-band to a longer wavelength and an increase in its intensity.
Pyrrolidinylsulfonyl (-SO₂-N(CH₂)₄) Group: The sulfonyl group is an electron-withdrawing group, which can also influence the electronic transitions. The interaction between the electron-donating hydroxyl group and the electron-withdrawing sulfonyl group, which are para to each other, would likely result in a significant charge-transfer character in the excited state, further shifting the absorption maximum to a longer wavelength.
The expected electronic transitions for this compound are summarized below.
Table 1: Anticipated Electronic Transitions for this compound
| Transition Type | Chromophore/Functional Group Involved | Expected Wavelength Region | Notes |
| π→π | Phenyl Ring | ~220-240 nm | E-band, high intensity. |
| π→π | Phenyl Ring (substituted) | ~270-300 nm | B-band, lower intensity than E-band, shifted by substituents. |
| n→π | Sulfonyl group (S=O), Phenolic oxygen | ~300-330 nm | Typically weak, may be obscured by stronger π→π bands. |
Solvent Effects on Electronic Spectra
The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima (solvatochromism).
π→π Transitions:* In polar solvents, the excited state (which is generally more polar than the ground state) is stabilized more than the ground state. This decreases the energy gap for the transition, resulting in a bathochromic (red) shift (a shift to longer wavelengths).
n→π Transitions:* For n→π* transitions, the ground state is often more stabilized by polar solvents (through hydrogen bonding with the non-bonding electrons). This increases the energy gap for the transition, leading to a hypsochromic (blue) shift (a shift to shorter wavelengths).
For this compound, a shift to a more polar solvent would be expected to cause a bathochromic shift in its main π→π* absorption bands. The phenolic proton's ability to form hydrogen bonds with protic solvents would also significantly influence the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
Fragmentation Pathway Elucidation and Molecular Weight Determination
In an electron ionization (EI) mass spectrometer, this compound would first form a molecular ion [M]•+. The molecular weight of this compound (C₁₀H₁₃NO₃S) is 227.28 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 227.
This molecular ion would then undergo fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:
Cleavage of the S-N bond: This would be a common fragmentation, leading to the formation of a pyrrolidinyl radical and a [M - C₄H₈N]⁺ fragment (m/z 157) or a pyrrolidinyl cation (m/z 70) and a [M - C₄H₉N] radical.
Cleavage of the C-S bond: Loss of the entire pyrrolidinylsulfonyl group as a radical would yield a phenol cation (m/z 93).
Loss of SO₂: Fragmentation could involve the loss of a neutral sulfur dioxide molecule (64 Da), leading to a fragment ion at [M - SO₂]⁺ (m/z 163).
Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, typically through the loss of ethylene (B1197577) (C₂H₄).
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss |
| 227 | [C₁₀H₁₃NO₃S]•+ | (Molecular Ion) |
| 157 | [C₆H₅O₃S]⁺ | C₄H₈N• (pyrrolidinyl radical) |
| 93 | [C₆H₅O]⁺ | •SO₂N(CH₂)₄ |
| 70 | [C₄H₈N]⁺ | C₆H₅O₃S• |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) can measure the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the ion. For the molecular ion of this compound, HRMS would be used to confirm its elemental composition.
Table 3: Theoretical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass |
| C₁₀H₁₃NO₃S | 227.0616 |
An experimentally measured mass that matches this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the compound.
X-ray Crystallographic Studies
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise data on:
Bond Lengths: For example, the lengths of the C-S, S-N, and S=O bonds in the sulfonamide group, and the C-O bond of the phenol.
Bond Angles: The angles around the tetrahedral sulfur atom and within the aromatic and pyrrolidine rings.
Torsion Angles: These would describe the conformation of the molecule, such as the rotational orientation of the phenyl ring relative to the sulfonamide group.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting any hydrogen bonding (e.g., involving the phenolic -OH group and the sulfonyl oxygens of a neighboring molecule) or other non-covalent interactions that stabilize the crystal structure.
Without experimental data, specific values for these parameters cannot be provided. However, the data would be crucial for understanding the molecule's precise geometry and its potential interactions in a biological or chemical system.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
Following extensive searches, detailed single-crystal X-ray diffraction data for the specific compound this compound is not available in the public domain. Structural information from crystallographic studies is essential for a precise and scientifically accurate description of its molecular geometry and conformation. This type of analysis provides definitive data on bond lengths, bond angles, and torsion angles, which together define the three-dimensional shape of the molecule.
For a comprehensive understanding, experimental determination via single-crystal X-ray diffraction would be required. This technique would reveal the exact spatial arrangement of the atoms within the crystal lattice, including the planarity of the phenol ring, the conformation of the pyrrolidine ring (whether it adopts an envelope or twisted conformation), and the geometry around the sulfur atom of the sulfonyl group.
While crystallographic data exists for structurally related compounds, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine, this information cannot be directly extrapolated to this compound due to the electronic and steric influence of the hydroxyl group on the phenyl ring. researchgate.net The presence of the phenolic hydroxyl group would significantly alter the electronic distribution and intermolecular interactions compared to a methyl group.
Interactive Data Table: Crystallographic Parameters for this compound No experimental data available.
Interactive Data Table: Selected Bond Lengths (Å) and Angles (°) for this compound No experimental data available.
Intermolecular Interactions and Crystal Packing Analysis
The analysis of intermolecular interactions and the resulting crystal packing is fundamentally dependent on the data obtained from single-crystal X-ray diffraction. Without a determined crystal structure for this compound, a definitive analysis of its supramolecular assembly is not possible.
However, based on its chemical structure, one can anticipate the types of intermolecular forces that would likely govern its crystal packing. The molecule possesses a hydrogen bond donor (the phenolic hydroxyl group) and multiple hydrogen bond acceptors (the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyrrolidine ring, though the latter's accessibility may be sterically hindered). Therefore, it is highly probable that strong hydrogen bonds would be a dominant feature in its crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks.
Interactive Data Table: Hydrogen Bond Geometry for this compound No experimental data available.
Theoretical and Computational Chemistry Studies of 4 1 Pyrrolidinylsulfonyl Phenol
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the electronic structure and intrinsic properties of molecules. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of the system. For 4-(1-Pyrrolidinylsulfonyl)-phenol, such studies reveal detailed information about its geometry, spectroscopic signatures, and chemical reactivity.
Geometry Optimization and Electronic Structure Analysis
The first step in most quantum chemical studies is geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined by finding the minimum energy conformation on the potential energy surface. For sulfonamides, methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed to achieve accurate optimized structures. nih.gov This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
A systematic analysis using ab initio molecular orbital theory reveals significant conformational differences between the sulfonamide bond and the more common amide/peptide bond. psu.edu The torsion angle around the S-N bond in sulfonamides has distinct preferences, typically around ±60° and ±100°, which differs from the planar trans (180°) and cis (0°) conformations of a peptide bond. psu.edu Furthermore, the sulfonamide nitrogen atom often adopts a pyramidal geometry, in contrast to the planar nitrogen in amides. psu.edu This pyramidal nature allows for nitrogen inversion, leading to multiple stable minimum energy conformations. psu.edu
Conformational analysis of benzenesulfonamide (B165840) derivatives has shown that the orientation of the sulfonamide group relative to the benzene (B151609) ring is influenced by substituents. figshare.commdpi.com In many cases, the amino group of the sulfonamide lies perpendicular to the benzene plane. mdpi.com For this compound, the pyrrolidine (B122466) ring and the phenol (B47542) group will significantly influence the final optimized geometry.
Table 1: Representative Calculated Structural Parameters for a Phenylsulfonamide Moiety
| Parameter | Typical Calculated Value (DFT/B3LYP) |
|---|---|
| S-N Bond Length | ~1.65 Å |
| S=O Bond Length | ~1.45 Å |
| C-S Bond Length | ~1.77 Å |
| C-S-N Bond Angle | ~107° |
| O-S-O Bond Angle | ~120° |
Note: These are typical values based on related benzenesulfonamide structures. Actual values for this compound would require specific calculation.
Spectroscopic Property Prediction and Validation
A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the IR spectrum. For sulfonamides, characteristic stretching bands for the S=O (asymmetric and symmetric), S-N, and N-H groups (if present) are key features. nih.govresearchgate.net For instance, asymmetric and symmetric SO2 stretching vibrations are typically observed around 1350-1320 cm⁻¹ and 1180-1140 cm⁻¹, respectively. researchgate.netmdpi.com Comparing the calculated spectrum with an experimental one helps confirm the synthesized structure.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These theoretical shifts, when compared to experimental NMR data, provide a powerful tool for structural elucidation. nih.gov For this compound, calculations would predict the shifts for the aromatic protons of the phenol ring, the protons of the pyrrolidine ring, and the phenolic hydroxyl proton.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the UV-Vis absorption spectrum. mdpi.combsu.by The calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. bsu.by These transitions typically involve π-π* and n-π* electronic excitations within the aromatic ring and sulfonamide group. nih.gov
Table 2: Predicted Spectroscopic Data for a Generic Benzenesulfonamide Derivative
| Spectroscopy | Feature | Predicted Range |
|---|---|---|
| FT-IR | SO₂ Asymmetric Stretch | 1350 - 1320 cm⁻¹ |
| FT-IR | SO₂ Symmetric Stretch | 1180 - 1140 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |
| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm |
Note: These ranges are illustrative and based on published data for analogous compounds. nih.govmdpi.combsu.by Specific values require direct calculation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, indicating this is the likely site for electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often distributed over the sulfonyl group and the benzene ring, suggesting these areas are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide precise values for these energy levels. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time.
Dynamic Behavior and Conformational Landscapes
MD simulations are used to explore the conformational landscape of flexible molecules like this compound. The pyrrolidine ring can adopt various puckered conformations (envelope, twist), and rotation can occur around the C-S and S-N bonds. MD simulations can reveal the preferred conformations and the energy barriers between them. nih.gov
By running simulations for nanoseconds or longer, it is possible to observe conformational transitions and determine the relative populations of different conformers. This provides a more realistic understanding of the molecule's structure than a single optimized geometry. The stability of intermolecular interactions, such as hydrogen bonds that the phenolic -OH group might form, can also be assessed over the simulation time. nih.gov
Solvent Effects on Molecular Conformation
The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects explicitly by surrounding the molecule of interest with a box of solvent molecules (e.g., water).
The simulation can show how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonds between the phenol's hydroxyl group or the sulfonyl oxygens and water, influence the solute's conformation. rsc.org For polar aromatic molecules like phenol derivatives, solubilization tends to occur at the interface between a hydrophobic core and the polar solvent. rsc.org MD simulations can quantify changes in the radial distribution function between solute and solvent atoms, providing insight into the solvation shell structure and its impact on the molecule's dynamic behavior. rsc.org
Mechanistic Insights from Computational Approaches
Reaction Pathway Exploration and Transition State Characterization
There are no available studies that computationally explore the reaction pathways or characterize the transition states for reactions involving this compound. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and detailing the geometry and energy of any intermediate transition states. The absence of this research means that the specific steps and structural changes the molecule undergoes during chemical reactions remain unelucidated from a computational standpoint.
Computational Electrochemistry Studies
No dedicated computational electrochemistry studies for this compound have been reported. Such research would provide valuable information on its redox properties, including oxidation and reduction potentials. These studies are often conducted to assess the suitability of a compound for applications in areas like electro-organic synthesis or as a component in electronic materials. The lack of this data indicates a gap in the understanding of the electrochemical behavior of this specific molecule.
Reactivity and Mechanistic Investigations of 4 1 Pyrrolidinylsulfonyl Phenol
Chemical Transformations Involving the Phenolic Hydroxyl Group
The hydroxyl group of 4-(1-pyrrolidinylsulfonyl)-phenol is a primary site for chemical modification, enabling a variety of reactions that are crucial for both analytical and synthetic applications.
Derivatization Reactions for Analytical or Synthetic Utility
The phenolic hydroxyl group readily undergoes derivatization reactions, a process that converts a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the analyte's properties for separation and detection in analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govepa.govnih.gov For instance, phenols are commonly derivatized to improve their volatility and thermal stability for GC analysis. epa.gov
One common derivatization strategy involves the reaction of the phenol (B47542) with a suitable reagent to form an ether or ester. For example, pentafluoropyridine (B1199360) can be used to derivatize phenols, forming pentafluorophenyl ethers. nih.gov This type of derivatization is particularly useful for enhancing the sensitivity of detection in GC-MS. nih.gov Another approach is the formation of silyl (B83357) ethers by reacting the phenol with a silylating agent. These derivatives are generally more volatile and thermally stable than the parent phenol.
In a synthetic context, derivatization of the hydroxyl group can serve as a protection strategy. The hydroxyl group can be converted to a less reactive group, such as an ether or an ester, to prevent it from interfering with subsequent reactions at other sites of the molecule. This protecting group can then be removed under specific conditions to regenerate the original phenolic hydroxyl group.
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.orglibretexts.orgquora.com This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through resonance, thereby stabilizing the cationic intermediate (the arenium ion) formed during the reaction. quora.comlibretexts.org This increased electron density makes the ring more susceptible to attack by electrophiles. wikipedia.orgquora.com
However, the presence of the strongly electron-withdrawing pyrrolidinylsulfonyl group at the para position significantly influences the regioselectivity of electrophilic substitution. While the hydroxyl group directs incoming electrophiles to the ortho and para positions, the para position is already occupied by the sulfonyl group. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho to the hydroxyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For phenols, these reactions often proceed under milder conditions than for benzene (B151609) itself. However, the strong activating nature of the hydroxyl group can sometimes lead to multiple substitutions and oxidation side reactions, especially with strong oxidizing agents like nitric acid. libretexts.org
Oxidation and Reduction Pathways of the Phenol Moiety
Phenols are susceptible to oxidation, and the presence of the electron-donating hydroxyl group makes the aromatic ring of this compound prone to oxidative processes. libretexts.orglibretexts.org Oxidation of phenols can lead to the formation of various products, including quinones. libretexts.orglibretexts.orgyoutube.com The oxidation of a phenol to a quinone involves the loss of two electrons and two protons. youtube.com For this compound, oxidation would likely lead to the corresponding benzoquinone derivative.
The oxidation can be carried out using various oxidizing agents, such as chromic acid or Fremy's salt. libretexts.orglibretexts.org The reaction proceeds through the formation of a phenoxy radical intermediate. The stability of this radical can influence the course of the reaction.
Conversely, the corresponding quinone can be reduced back to the hydroquinone (B1673460) form. libretexts.orgyoutube.com This redox equilibrium is a key feature of quinone chemistry and is important in various biological systems. libretexts.org The reduction can be achieved using reducing agents like sodium borohydride (B1222165) or stannous chloride. libretexts.org The reversible nature of this phenol oxidation-reduction cycle has been studied in detail, particularly in the context of biomimetic systems. nih.govnih.gov
Chemical Reactions Involving the Sulfonyl Group
Nucleophilic Attack and Cleavage Reactions at the Sulfonyl Center
The sulfur atom in the sulfonyl group is electrophilic due to the presence of two electronegative oxygen atoms. This makes it susceptible to nucleophilic attack. However, sulfonamides are generally quite stable and resistant to cleavage. Cleavage of the sulfur-nitrogen bond in the pyrrolidinylsulfonyl group would require harsh reaction conditions or specific reagents.
While direct nucleophilic attack on the sulfur atom leading to cleavage might be challenging, reactions involving the sulfonyl group can be facilitated in certain contexts. For instance, the sulfonyl group can be used as a leaving group in some reactions, although this is less common for sulfonamides compared to other sulfonate esters. The cleavage of aryl mesylates (methanesulfonates) has been reported under specific mild conditions, suggesting that with the right methodology, the sulfonyl group could be manipulated. researchgate.net
Influence of the Sulfonyl Group on Aromatic Ring Reactivity
The pyrrolidinylsulfonyl group is a strong electron-withdrawing group. This has a significant deactivating effect on the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.com This deactivation arises from the inductive effect of the electronegative oxygen and nitrogen atoms and the resonance effect of the sulfonyl group, which withdraw electron density from the ring.
Conversely, the electron-withdrawing nature of the sulfonyl group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNA_r). nih.gov In typical SNA_r reactions, a leaving group on the aromatic ring is replaced by a nucleophile. While the hydroxyl group is generally a poor leaving group, the presence of the strongly deactivating sulfonyl group could potentially facilitate such reactions under specific conditions, especially if the hydroxyl group is deprotonated to a phenoxide. Recent research has shown that even phenols, which are typically nucleophilic, can undergo umpolung substitution reactions when activated by certain catalysts. nih.gov
The sulfonyl group can also act as a blocking group in organic synthesis. masterorganicchemistry.com It can be introduced at a specific position to direct other substituents to different positions and then subsequently removed. For example, sulfonation can be used to block the para position of an aromatic ring, forcing subsequent electrophilic substitution to occur at the ortho position. masterorganicchemistry.com The sulfonyl group can then be removed under acidic conditions. masterorganicchemistry.com
Chemical Reactivity of the Pyrrolidine (B122466) Moiety
The reactivity of the pyrrolidine portion of this compound is largely dictated by its structure as a saturated, cyclic secondary amine that is directly bonded to a strongly electron-withdrawing sulfonyl group. This arrangement significantly influences its chemical behavior compared to a simple alkylamine.
The pyrrolidine ring is a saturated heterocycle and is generally characterized by its high stability. Ring-opening reactions are not common under standard conditions. The attachment of the electron-withdrawing arylsulfonyl group to the nitrogen atom further decreases the electron density on the nitrogen, which tends to stabilize the ring against cleavage.
While literature specifically detailing the ring-opening of this compound is scarce, related synthetic studies focus on the formation of the pyrrolidine ring as the final, stable product. For instance, a common strategy for constructing N-heterocycles involves the cyclization of radical intermediates. In the synthesis of related azaheterocycles, nitrogen-centered radicals can be generated from precursors like hydroxylamine (B1172632) derivatives, which then add to an intramolecular alkene moiety to form a C-radical intermediate that ultimately leads to the stable pyrrolidine ring. nih.govntu.edu.sg The favorability of these ring-closing reactions underscores the thermodynamic stability of the resulting five-membered ring structure, making subsequent ring-opening an energetically unfavorable process.
The nitrogen atom in this compound is part of a sulfonamide linkage. This has a profound effect on its reactivity. The nucleophilicity of the nitrogen is significantly attenuated due to the strong electron-withdrawing nature of the adjacent sulfonyl group. princeton.edu This makes the nitrogen lone pair less available for donation, rendering the compound much less basic and nucleophilic than a typical secondary amine.
Consequently, direct functionalization at the nitrogen center (e.g., alkylation, acylation) is challenging and generally requires specific and often harsh reaction conditions or catalytic activation. The chemistry of nitrogen-centered radicals has become a key area of research, with various methods developed to generate and utilize these reactive intermediates for synthesis. nih.gov However, these methods are typically applied to the construction of C-N bonds rather than the post-functionalization of a stable sulfonamide nitrogen.
Modern synthetic methods focus on the formation of the sulfonamide bond itself, for example, through nickel-catalyzed cross-coupling of sulfonamides with aryl halides. princeton.edunih.gov Other approaches include the iron-catalyzed reaction of nitroarenes with sodium arylsulfinates, which proceeds through a proposed N-aryl-N-arenesulfonylhydroxylamine intermediate. organic-chemistry.orgacs.org These studies highlight the formation of the robust N-S bond, rather than subsequent reactions at the sulfonamide nitrogen.
| Reaction Type | Reactivity Profile | Controlling Factor | Typical Conditions Required |
|---|---|---|---|
| Protonation (Basicity) | Very Weakly Basic | Strong electron-withdrawal by the SO₂ group delocalizes the nitrogen lone pair. | Strongly acidic conditions. |
| Alkylation/Acylation | Generally Unreactive | Attenuated nucleophilicity of the nitrogen atom. princeton.edu | Strong base followed by electrophile, or specialized catalytic methods. |
| Radical Formation | Possible Precursor | Can be a precursor for nitrogen-centered radicals under specific conditions (e.g., photoredox). nih.gov | Photocatalysis, thermolysis, or chemical initiation. nih.gov |
Comprehensive Mechanistic Pathway Elucidation
Elucidating the mechanistic pathways for reactions involving this compound requires examining the interplay between its functional groups and the reaction conditions. This involves studying the kinetics, thermodynamics, and the transient species that form during a chemical transformation.
Specific kinetic and thermodynamic data for reactions of this compound are not widely available. However, the principles can be understood by examining analogous systems. Key reactions could involve the phenolic hydroxyl group (e.g., oxidation) or the formation/cleavage of the sulfonamide bond.
Thermodynamic properties, such as bond dissociation enthalpies (BDE), are crucial for predicting reaction feasibility. For example, the reactivity of the phenolic O-H bond in radical reactions would be related to its BDE. Similarly, kinetic and thermodynamic properties have been determined for various reactive nitrogen species, such as the aminoxyl radical (H₂NO•), providing fundamental data that can inform the study of more complex systems. nih.gov A comprehensive study would involve measuring reaction rates under various conditions to determine parameters like activation energy and Arrhenius constants, which describe the temperature dependence of the reaction rate.
| Parameter | Symbol | Description | Significance in Mechanistic Studies |
|---|---|---|---|
| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Quantifies the speed of a chemical reaction. |
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. | Provides insight into the energy barrier of the transition state. |
| Activation Enthalpy | ΔH‡ | The change in enthalpy in going from reactants to the transition state. | Related to the energy of bonds being broken and formed in the transition state. |
| Activation Entropy | ΔS‡ | The change in entropy in going from reactants to the transition state. | Reflects the change in molecular order (e.g., freedom of motion, solvent organization) in the transition state. |
| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going from reactants to the transition state. | Determines the overall rate of the reaction; combines enthalpic and entropic contributions. |
The identification of transient intermediates is fundamental to confirming a proposed reaction mechanism. These species are often short-lived and present in low concentrations, requiring specialized analytical techniques for their detection.
In the synthesis of aryl sulfonamides, several intermediates have been proposed based on mechanistic experiments. For instance, in the iron-catalyzed coupling of nitroarenes and sodium arylsulfinates, an N-aryl-N-arenesulfonylhydroxylamine species is suggested as a key intermediate. organic-chemistry.orgacs.org In related systems, nitrosoarene intermediates have also been implicated and established through independent synthesis and trapping experiments. acs.org
For reactions involving the phenol moiety, radical cations or phenoxyl radicals are common intermediates, especially in oxidative processes. The generation and reactivity of nitrogen-centered radicals are also a subject of intense study, with applications in C-H amination and the synthesis of N-heterocycles. nih.gov
Modern analytical methods are crucial for this work. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution. nih.gov When coupled with techniques like ion mobility separation (IMS) or infrared ion spectroscopy (IR-IS), it can provide detailed structural information about elusive reaction intermediates, helping to distinguish between isomers and confirm proposed structures. nih.govnih.gov
| Reaction Type | Plausible Intermediate(s) | Supporting Evidence/Methodology | Reference |
|---|---|---|---|
| Fe-Catalyzed N-S Bond Formation (from Nitroarene) | N-aryl-N-arenesulfonylhydroxylamine | Mechanistic control experiments and proposal based on reaction outcomes. | organic-chemistry.org, acs.org |
| Reductive Coupling of Nitroarene and Sulfinate | Nitrosoarene, N-sulfonyl hydroxylamine | Trapping experiments and independent synthesis of the proposed intermediate. | acs.org |
| Ni-Catalyzed C-N Cross-Coupling | Ni(II)-aryl amido complex (triplet excited state) | Proposed catalytic cycle based on photosensitized nickel catalysis studies. | nih.gov, princeton.edu |
| Phenol Oxidation | Phenoxyl Radical | General mechanism for phenol oxidation. | N/A |
| Radical-Mediated C-H Amination | Nitrogen-Centered Radical (e.g., amidyl) | Extensive studies on the generation and reactivity of NCRs for synthesis. | nih.gov |
Advanced Applications and Functionalization of 4 1 Pyrrolidinylsulfonyl Phenol
Materials Science Applications
The inherent reactivity of the phenol (B47542) group makes 4-(1-Pyrrolidinylsulfonyl)-phenol a valuable building block for creating novel polymers and functional organic materials. bldpharm.com Its bifunctional nature allows for its integration into polymer chains or for its use as a precursor in the synthesis of more complex molecules with tailored properties.
Integration into Polymeric and Resin Systems
Phenolic compounds are fundamental monomers for producing synthetic polymers known as phenolic resins (or phenoplasts), which are synthesized through a step-growth polymerization reaction with an aldehyde, typically formaldehyde (B43269). wikipedia.org These reactions can be either acid- or base-catalyzed, leading to two main types of resins: novolacs and resoles. wikipedia.org The phenol molecule reacts with formaldehyde at its ortho and para positions to form hydroxymethylphenols, which then condense to form the polymer network. wikipedia.org
While direct polymerization studies of this compound are not extensively detailed, its structure is analogous to other substituted phenols used in resin production. megawidechem.comchemicalbook.com The presence of the bulky pyrrolidinylsulfonyl group at the para-position means that polymerization would likely occur at the ortho-positions relative to the hydroxyl group. This substitution pattern can influence the final properties of the resin, potentially enhancing thermal stability or altering solubility characteristics compared to conventional phenol-formaldehyde resins. mdpi.com The incorporation of sulfur and nitrogen atoms into the polymer backbone could also impart unique functionalities, such as improved flame retardancy or different adhesion properties. ontosight.ai
The table below outlines the typical components and catalysts involved in the synthesis of phenolic resins, a process for which this compound could serve as a specialized monomer.
| Component Type | Example | Function in Polymerization |
| Phenolic Monomer | Phenol, Cresols, this compound | The primary structural unit of the resin. |
| Aldehyde | Formaldehyde | Acts as a cross-linking agent, connecting phenol units. wikipedia.org |
| Catalyst | Acid (e.g., HCl) or Base (e.g., NaOH) | Controls the reaction rate and structure (Novolac vs. Resole). wikipedia.org |
| Curing Agent | Hexamethylenetetramine (for novolacs) | Provides additional formaldehyde to cross-link the thermoplastic prepolymer into a thermoset. wikipedia.org |
Development of Functional Organic Materials
Beyond polymerization, this compound serves as a precursor for synthesizing discrete functional organic materials. The reactivity of the phenol group allows for its conversion into other functional groups, enabling the construction of complex molecules. Research has shown that phenols can be used to synthesize arylsulfonylpyrrolidines through acid-catalyzed reactions, demonstrating a viable pathway for modifying the core structure of the compound. consensus.app
Furthermore, enzymatic polymerization is a modern approach to creating functional polyaromatics. For instance, horseradish peroxidase has been used to catalyze the oxidative polymerization of phenol derivatives, such as a Schiff base derivative of phenol, to produce soluble polymers with high melting points. researchgate.net This method, which proceeds in the presence of hydrogen peroxide, could potentially be applied to this compound. The resulting polymer would feature a repeating unit of the parent molecule, creating a material with a high density of sulfonamide groups, which could be explored for applications in ion exchange or as a specialty coating. The functionalization of natural phenols to enhance biological or material properties is a well-established field, providing a strong basis for the potential modification of this compound for targeted applications. nih.gov
Catalysis
The molecular architecture of this compound suggests its potential utility in catalysis, either as a ligand in organometallic complexes or as a catalyst in its own right for specific organic reactions.
Role as Ligand in Coordination Chemistry and Organometallic Catalysis
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand, particularly its electronic and steric characteristics, are crucial in determining the reactivity and selectivity of the resulting catalyst. Pyrrole-based phosphine (B1218219) ligands, for example, have found extensive use in catalysis, with their efficacy depending on the substitution pattern on the pyrrole (B145914) ring. nih.gov
Although this compound is not a phosphine, it possesses potential coordination sites: the phenolic oxygen, the sulfonyl oxygens, and the pyrrolidine (B122466) nitrogen. The electron-withdrawing nature of the sulfonyl group would decrease the electron-donating ability of the phenolic oxygen, a factor that can be tuned to optimize a catalyst's performance. nih.gov Organometallic complexes featuring ligands supported by siloxane chains have demonstrated catalytic activity, and one could envision a derivative of this compound being similarly tethered to a support to create a recyclable, heterogeneous catalyst. rsc.org The field of organometallic catalysis in the solid state also presents opportunities, where well-defined metal centers are built into porous materials, a role for which a rigid, functionalized molecule like this could be suitable. nih.govresearchgate.net
Application in Organic Transformations as a Catalyst or Co-catalyst
Phenols and their derivatives can act as catalysts or co-catalysts in various organic transformations. Oxidative reactions, in particular, often utilize phenolic substrates. rsc.org For example, composite materials containing metal oxides have been shown to catalyze the oxidation of phenol in the presence of hydrogen peroxide. mdpi.com The phenolic moiety of this compound could participate in similar catalytic cycles.
Furthermore, the reduction of nitroaromatics, such as the conversion of 4-nitrophenol (B140041) to 4-aminophenol, is a benchmark reaction often used to test the efficacy of new catalysts. researchgate.net While typically catalyzed by metal nanoparticles, the substrate itself (a phenol derivative) is a key component. The specific electronic environment of the phenol in this compound could influence its interaction with catalytic surfaces and its reactivity in such transformations.
Sensor Development
The development of sensitive and selective chemical sensors is a critical area of analytical chemistry. Phenolic compounds are frequently employed in the fabrication of sensors due to their electrochemical activity and ability to be functionalized or polymerized.
Electrochemical sensors can be constructed by modifying an electrode with a thin film of a polymerized phenol. nih.gov This film can selectively interact with a target analyte, generating a measurable electrical signal. The electropolymerization of natural phenolic antioxidants, for instance, has been used to create sensors with high sensitivity. nih.gov Given its phenolic group, this compound could be electropolymerized onto an electrode surface to create a novel sensing interface.
Another advanced sensing strategy involves molecularly imprinted polymers (MIPs). In this technique, a polymer network is formed around a template molecule. Subsequent removal of the template leaves behind a cavity that is specifically shaped to re-bind the target analyte. A sensor for 4-nonyl-phenol has been developed using a molecularly imprinted copolymer, demonstrating the viability of this approach for substituted phenols. researchgate.net this compound could serve as a template molecule for creating an MIP-based sensor for its own detection or for related sulfonamide compounds.
The performance of sensors based on phenol derivatives can be highly effective, as illustrated in the table below, which summarizes the characteristics of a sensor developed for the detection of 4-nitrophenol (4-NP). nih.gov
| Sensor Parameter | Performance Metric | Details |
| Analyte | 4-Nitrophenol (4-NP) | An important but toxic industrial chemical. nih.gov |
| Sensor Type | Direct Electrochemical Sensor | Based on a functionalized graphene oxide-modified electrode. nih.gov |
| Detection Method | Differential Pulse Voltammetry (DPV) | An electrochemical technique for measuring peak current. nih.gov |
| Linear Range | 5 µM to 110 µM | The concentration range over which the sensor response is proportional to the analyte concentration. nih.gov |
| Application | Real Sample Analysis | Successfully tested for detecting 4-NP in tap water samples. nih.gov |
A similar approach could be adapted using this compound to develop a sensor for detecting trace amounts of this compound or its structural analogs in environmental or industrial samples. The combination of solid-phase micro-extraction (SPME) with infrared spectroscopy is another method that has been successfully used for detecting various phenol-type compounds in aqueous solutions, achieving detection limits below 200 µg/L. nih.gov
Electrochemical Sensors and Detection Mechanisms
Electrochemical sensors operate by transducing a chemical interaction into a measurable electrical signal. For a compound like this compound to be utilized in this context, it would typically be immobilized on an electrode surface. The phenolic hydroxyl group could potentially undergo oxidation, and any interaction with an analyte that affects this electrochemical behavior could form the basis of a sensing mechanism. For instance, changes in the oxidation potential or current in the presence of a target molecule could be measured.
Hypothetical Detection Principles:
| Detection Principle | Potential Mechanism Involving this compound |
| Direct Electrochemistry | The phenolic group could be directly oxidized or reduced, with the signal being modulated by analyte binding. |
| Electrocatalysis | The compound, when modified on an electrode, might catalyze the electrochemical reaction of a target analyte. |
| Impedimetric Sensing | Binding of an analyte to a layer of this compound on an electrode could alter the interfacial impedance. |
It is crucial to reiterate that these are theoretical applications, and experimental data for this compound in these roles is not currently available in published research.
Optical Sensors and Molecular Recognition Principles
Optical sensors rely on changes in optical properties, such as absorbance, fluorescence, or color, upon interaction with an analyte. The phenol moiety of this compound could serve as a recognition element. For example, deprotonation of the phenol in the presence of a basic analyte could lead to a change in the electronic structure of the molecule, potentially altering its UV-Vis absorption spectrum.
Furthermore, the compound could be functionalized with a fluorophore. Analyte binding to the phenol group could then induce a change in the fluorescence of the attached reporter molecule through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donor (phenolic -OH) and acceptor (sulfonyl -O) sites, as well as an aromatic ring capable of π-π stacking, makes it a candidate for involvement in supramolecular assemblies.
Investigation of Non-Covalent Interactions (Hydrogen Bonding, Pi-Pi Stacking)
The primary non-covalent interactions expected to be significant for this compound are hydrogen bonding and π-π stacking. The phenolic proton is a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors. The phenyl ring can participate in π-π stacking interactions with other aromatic systems. These interactions are fundamental in directing how molecules recognize each other and assemble in the solid state.
Self-Assembly and Molecular Recognition Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, self-assembly would likely be driven by the formation of intermolecular hydrogen bonds and π-π stacking, leading to the formation of larger, well-defined aggregates in solution or in the solid state. Molecular recognition, the specific binding of a substrate to a receptor, could occur if the arrangement of functional groups in an assembly of this compound creates a specific binding pocket for a guest molecule.
Crystal Engineering for Designed Solid-State Architectures
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. By controlling the crystallization conditions and potentially introducing co-formers, it would be theoretically possible to guide the self-assembly of this compound into specific crystalline architectures. The interplay of hydrogen bonding and π-π stacking would be the key tool in achieving such designed structures. However, specific crystallographic studies detailing these architectures for this compound are not readily found.
Advanced Electrochemical Studies
Advanced electrochemical studies of this compound would involve investigating its redox behavior in detail. This could include determining its oxidation and reduction potentials, understanding the kinetics of its electron transfer processes, and exploring its electrochemical behavior under various conditions (e.g., different pH values, in the presence of various electrolytes). Such studies would be foundational for any potential application in areas like electrocatalysis or electrochemical sensing. Unfortunately, detailed reports of such investigations for this specific compound are not prevalent in the scientific literature.
Redox Behavior and Oxidation Potentials
The redox behavior of this compound is primarily dictated by the phenolic hydroxyl group, which is susceptible to oxidation. The electron-withdrawing nature of the 1-pyrrolidinylsulfonyl substituent at the para position is expected to significantly influence the ease of this oxidation.
The oxidation of a phenol typically proceeds via the formation of a phenoxyl radical. The stability of this radical and the potential required to generate it are highly dependent on the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the phenol easier to oxidize, while electron-withdrawing groups increase the oxidation potential.
In the case of this compound, the sulfonyl group (-SO2-) is a strong electron-withdrawing group. This will decrease the electron density on the phenol ring and, consequently, make the removal of an electron from the hydroxyl group more difficult. Therefore, it is anticipated that this compound will exhibit a higher oxidation potential compared to unsubstituted phenol.
Cyclic voltammetry (CV) is the standard technique used to investigate such redox behavior. A typical CV experiment for this compound would likely show an irreversible oxidation peak corresponding to the formation of the phenoxyl radical. The irreversibility arises because the generated radical can undergo subsequent reactions, such as dimerization or polymerization, leading to products that are not easily reduced back to the starting phenol.
While specific experimental values for this compound are not readily found, a comparative analysis with other substituted phenols can provide an estimate. The table below illustrates the effect of different substituents on the oxidation potential of phenols.
| Compound | Substituent Effect | Expected Relative Oxidation Potential |
| Phenol | Reference | Baseline |
| 4-Methoxyphenol | Strong Electron-Donating | Lower than phenol |
| 4-Methylphenol | Weak Electron-Donating | Slightly lower than phenol |
| 4-Chlorophenol | Weak Electron-Withdrawing | Higher than phenol |
| This compound | Strong Electron-Withdrawing | Significantly higher than phenol |
This table is illustrative and based on established chemical principles, as direct experimental data for this compound is not available.
Electrosynthesis and Mechanistic Aspects of Electrochemistry
Electrosynthesis offers a green and efficient alternative to traditional chemical methods for the synthesis and functionalization of organic molecules. For this compound, electrosynthesis could be relevant in two main contexts: its formation and its subsequent functionalization.
The electrochemical synthesis of sulfonamides, in general, has been explored through various pathways, including the oxidative coupling of amines and thiols. nih.govacs.org One plausible, though not experimentally verified for this specific compound, electrosynthetic route to this compound could involve the electrochemical reaction between phenol and 1-pyrrolidinesulfonyl chloride or a related precursor.
More commonly, electrochemical methods are employed for the functionalization of phenols. The electrochemically generated phenoxyl radical of this compound could, in principle, participate in various coupling reactions. For instance, oxidative cross-coupling with other aromatic compounds or nucleophiles could lead to the formation of C-C or C-N bonds, respectively.
The mechanism of such an electrosynthesis would likely involve the following steps:
Anodic Oxidation: The this compound molecule would be oxidized at the anode to form a phenoxyl radical cation.
Deprotonation: The radical cation would lose a proton to form a neutral phenoxyl radical.
Radical Coupling: This radical could then couple with another radical species present in the reaction mixture.
Rearomatization/Further Reactions: The coupled intermediate would then typically rearomatize to form the final product.
The specific outcome of the electrosynthesis would be highly dependent on the reaction conditions, including the solvent, supporting electrolyte, electrode material, and the nature of the coupling partner. For example, in the absence of a suitable coupling partner, the phenoxyl radicals could dimerize or polymerize, leading to the formation of biphenol derivatives or polymeric films on the electrode surface. The electrochemical C-H functionalization of phenols is a known method for creating more complex molecules. mdpi.com
It is important to reiterate that the discussions in this section are based on general principles of electrochemistry and established reactivity of related compounds, as direct experimental studies on the electrosynthesis and detailed electrochemical mechanisms of this compound are not prominently documented.
Future Research Directions for 4 1 Pyrrolidinylsulfonyl Phenol
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The traditional synthesis of arylsulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov For 4-(1-Pyrrolidinylsulfonyl)-phenol, this would typically mean reacting 4-hydroxybenzenesulfonyl chloride with pyrrolidine (B122466). However, the preparation of the sulfonyl chloride precursor can be challenging and often requires harsh conditions. nih.gov Future research should focus on more modern, efficient, and selective synthetic strategies.
Emerging methodologies that could be adapted for the synthesis of this compound include:
Palladium-Catalyzed Cross-Coupling: A promising route involves the palladium-catalyzed coupling of arylboronic acids with a [SO2Cl]+ synthon, which can then be reacted in situ with an amine. nih.govacs.org This method offers high functional group tolerance and regioselectivity, which is advantageous for creating complex derivatives. nih.gov
Reductive Coupling of Nitroarenes: The use of inexpensive and readily available nitroarenes as starting materials is an attractive, environmentally friendly alternative. tandfonline.com Iron-catalyzed protocols have been developed to synthesize N-arylsulfonamides from nitroarenes and sodium arylsulfinates under mild conditions. organic-chemistry.org Another approach uses sodium bisulfite to achieve a reductive coupling of nitroarenes with aryl sulfinates. thieme-connect.com
Sulfur Dioxide Surrogates: The insertion of sulfur dioxide is a key step in forming the sulfonyl group. The use of stable, solid sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) offers a safer and more practical alternative to gaseous SO2. thieme-connect.com
Solid-Phase Synthesis: For the rapid generation of a library of derivatives for screening purposes, solid-phase synthesis methodologies could be developed. This has been successfully applied to other substituted aryl sulfonamides, enabling efficient optimization of compound properties. nih.gov
| Method | Precursors | Key Features | Potential Advantage for this compound |
| Traditional Synthesis | 4-Hydroxybenzenesulfonyl chloride + Pyrrolidine | Straightforward amination. | Established but may lack efficiency. |
| Palladium-Catalyzed Coupling nih.gov | 4-Hydroxy-phenylboronic acid + SO2Cl source + Pyrrolidine | High functional group tolerance; regioselective. | Access to complex derivatives with precise substitution patterns. |
| Reductive Coupling tandfonline.comorganic-chemistry.orgthieme-connect.com | 4-Nitrophenol (B140041) derivative + Sulfinate source | Uses inexpensive nitroarenes; milder conditions. | Cost-effective and greener synthesis route. |
| SO2 Surrogate Insertion thieme-connect.com | Aryl halide/diazonium salt + DABSO + Pyrrolidine | Avoids handling gaseous SO2; safer. | Improved laboratory safety and practicality. |
| Solid-Phase Synthesis nih.gov | Resin-bound phenol (B47542) + Sulfonylating agent + Pyrrolidine | Enables rapid parallel synthesis of derivatives. | Efficient generation of compound libraries for screening. |
Application of Advanced Spectroscopic Techniques for In-Situ Monitoring
Understanding and optimizing the synthesis of this compound requires precise monitoring of reaction kinetics and intermediate formation. Advanced spectroscopic techniques can provide real-time data, moving beyond traditional offline analysis.
Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. nih.govrsc.org Its application in a real-time (RT-NMR) capacity can track the consumption of reactants and the formation of this compound, providing invaluable kinetic data without disturbing the reaction. copernicus.org Techniques like rapid-mixing or temperature jumps can be used to initiate the reaction within the NMR spectrometer. copernicus.org
Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of molecules. It can be used to monitor the formation of the crucial S-N bond (typically observed around 900-930 cm⁻¹) and the symmetric and asymmetric stretches of the SO2 group (1125-1330 cm⁻¹). nih.govrsc.org Surface-Enhanced Raman Spectroscopy (SERS) could be employed to detect trace amounts of the compound or its intermediates, potentially by using silver or gold nanoparticles as substrates. mdpi.comnih.govrsc.org UV resonance Raman spectroscopy is another promising avenue for selectively probing specific parts of the molecule during a reaction in aqueous media. rsc.org
In-Situ FT-IR and UV-Vis Spectroscopy: Like Raman, Fourier-Transform Infrared (FT-IR) spectroscopy can monitor the evolution of functional groups. mdpi.com Coupled with dip probes, both FT-IR and UV-Vis spectroscopy can be integrated into reactors to provide continuous monitoring of the reaction progress under various conditions, including solvothermal synthesis. researchgate.net
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work accelerates the discovery and optimization of new molecules. For this compound, this integration can guide the design of derivatives with tailored properties.
Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, used to predict molecular geometries, electronic structures, and spectroscopic properties. mdpi.comresearchgate.net For this compound, DFT can be used to:
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic behavior and reactivity. mdpi.comnih.gov
Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents or biological targets. nih.govallsubjectjournal.com
Simulate IR and NMR spectra to aid in the characterization of newly synthesized compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between chemical structure and a specific activity (e.g., biological or antioxidant). ekb.egresearchgate.net By building a QSAR model for a series of derivatives of this compound, researchers can predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov This approach saves significant time and resources.
| Computational Tool | Application for this compound | Research Goal |
| Density Functional Theory (DFT) nih.govallsubjectjournal.com | Predict geometry, MEP, HOMO-LUMO energies, spectra. | Understand intrinsic reactivity and guide synthetic modifications. |
| QSAR ekb.egnih.gov | Correlate molecular descriptors with a target property (e.g., antioxidant, cytotoxic activity). | Predict the activity of new derivatives before synthesis. |
| Molecular Docking nih.gov | Simulate the binding of the compound to a biological target (e.g., enzyme active site). | Identify potential mechanisms of action and design more potent inhibitors. |
Exploration of Novel Functional Materials and Catalytic Systems
The bifunctional nature of this compound, with its reactive phenol group and electronically influential sulfonamide moiety, makes it an attractive building block for new materials.
Functional Polymers: The phenolic hydroxyl group can be a site for polymerization. Resins based on this compound could exhibit enhanced thermal stability or specific recognition properties. Phenolic resins modified with sulfonamides have been explored for various applications, suggesting a viable path for this molecule. researchgate.net
Photocatalysts: Research has shown that materials like 4-phenoxyphenol-modified graphitic carbon nitride (g-C3N4) can be used for the photocatalytic degradation of other sulfonamides. researchgate.net This suggests that this compound could either be a target for degradation studies or, more innovatively, be incorporated into new photocatalytic materials designed for environmental remediation.
Ligands for Catalysis: Phosphine-sulfonamide ligands have been successfully used in catalysis. acs.org The this compound scaffold could be modified to create novel ligands for transition metal catalysts. The electronic properties of the aryl ring, tuned by the sulfonamide and hydroxyl groups, could influence the catalytic activity and selectivity in reactions such as cross-coupling or oligomerization.
Fuel Additives: Arylsulfonamide chalcones have been investigated as potential antioxidant additives for biodiesel blends to improve oxidative stability. rsc.org The phenolic part of this compound is a known antioxidant motif, suggesting its potential utility in stabilizing organic materials, including fuels and lubricants.
Synergistic Applications in Interdisciplinary Scientific Fields
The unique characteristics of this compound open doors to its application in diverse scientific domains, fostering interdisciplinary research.
Medicinal Chemistry: The sulfonamide group is a well-established pharmacophore present in numerous approved drugs. tandfonline.comnih.gov Arylsulfonamides have been investigated for a wide range of biological activities. nih.govnih.govnih.gov The this compound structure could serve as a scaffold for developing new therapeutic agents. Rational design (7.3) could guide the synthesis of derivatives targeting specific enzymes or receptors.
Materials Science: As detailed in section 7.4, this compound is a promising candidate for creating advanced materials. Its incorporation into polymers, MOFs, or catalytic systems could lead to materials with novel electronic, thermal, or chemical properties. researchgate.netacs.orgrsc.org
Environmental Science: The compound can be a focus of environmental research in two ways. Firstly, understanding its environmental fate and developing methods for its detection and degradation is crucial, especially if it finds widespread use. researchgate.netnih.gov Secondly, it could be a precursor for materials used in environmental remediation, such as novel adsorbents or photocatalysts.
Chemical Biology: The molecule can be used as a chemical probe to study biological systems. By attaching fluorescent tags or reactive handles, derivatives of this compound could be used to investigate biological processes or to identify new protein targets, bridging chemistry with biology.
Q & A
Basic: What are the recommended synthetic pathways for 4-(1-Pyrrolidinylsulfonyl)-phenol, and how can reaction parameters be optimized for higher yield?
Methodological Answer:
The synthesis typically involves sulfonation of phenol derivatives followed by nucleophilic substitution with pyrrolidine. Key steps include:
- Sulfonation: Electrophilic sulfonation using reagents like chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Substitution: Reacting the sulfonated intermediate with pyrrolidine in anhydrous solvents (e.g., dichloromethane) under reflux. Catalysts like triethylamine can enhance reactivity by neutralizing HCl byproducts .
- Optimization: Yield improvements are achieved by adjusting molar ratios (e.g., 1:1.2 phenol-to-sulfonating agent), solvent polarity, and reaction time. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Peaks at ~1250 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (phenolic O-H) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments (e.g., loss of pyrrolidine, m/z ~198) .
- X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., O-H⋯N interactions) and confirms stereoelectronic effects .
Advanced: How does the electron-withdrawing sulfonyl group affect the phenolic OH's acidity and subsequent reactivity in coupling reactions?
Methodological Answer:
- Acidity Enhancement: The sulfonyl group increases phenolic O-H acidity (pKa ~6–8 vs. ~10 for unsubstituted phenol), facilitating deprotonation in basic media. This enhances nucleophilicity in Ullmann or Suzuki-Miyaura couplings .
- Reactivity Modulation:
- Validation: Compare coupling yields with/without sulfonyl groups via HPLC or kinetic studies .
Advanced: What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Acidic Conditions (pH <4): Avoid due to sulfonyl group hydrolysis (monitor via TLC or HPLC). Use buffered solutions (pH 6–8) for long-term storage .
- Basic Conditions (pH >10): Risk of phenolic O-H deprotonation leading to oxidation; add antioxidants (e.g., BHT) to stabilize .
- Thermal Stability:
- Conduct accelerated degradation studies (40–60°C) and analyze via DSC for melting point shifts or decomposition peaks .
- Light Sensitivity: Store in amber vials to prevent photodegradation; validate stability via UV-Vis spectral changes .
Advanced: How can molecular docking studies predict the binding affinity of this compound with target enzymes, and what validation methods are essential?
Methodological Answer:
- Docking Workflow:
- Software: Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Target Selection: Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) .
- Affinity Prediction:
- Calculate binding energy (ΔG) and identify key interactions (e.g., hydrogen bonds with catalytic zinc ions) .
- Validation:
Advanced: What experimental approaches can reconcile contradictory data regarding the catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Standardization:
- Data Reproducibility:
- Statistical Analysis: Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, ligand ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
